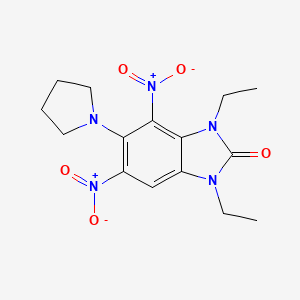![molecular formula C21H23N3O3S B4326340 ethyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-cyclohexane]-1'-carboxylate](/img/structure/B4326340.png)
ethyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-cyclohexane]-1'-carboxylate
Descripción general
Descripción
Ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate is a complex organic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, cyano, and carboxylate, makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the spiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine] core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclohexanone and a thieno[2,3-b]pyridine derivative, under acidic or basic conditions.
The introduction of the amino and cyano groups can be accomplished through nucleophilic substitution reactions. For example, the cyano group can be introduced using a cyanation reagent like sodium cyanide or potassium cyanide in the presence of a suitable catalyst. The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and high-throughput screening of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to convert specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with other desired groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium cyanide, potassium cyanide, various amines, and halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, nitriles, or amines.
Aplicaciones Científicas De Investigación
Ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structure and functional groups that may interact with biological targets.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate can be compared with other spirocyclic compounds and pyridine derivatives. Similar compounds include:
Spiro[cyclohexane-1,4’-pyridine] derivatives: These compounds share the spirocyclic structure but may have different substituents, leading to variations in reactivity and biological activity.
Thieno[2,3-b]pyridine derivatives: These compounds have a similar core structure but lack the spirocyclic feature, which can affect their chemical and biological properties.
Pyrano[2,3’4,5]thieno[2,3-b]pyridine derivatives: These compounds have a similar fused ring system but may have different functional groups, influencing their reactivity and applications.
The uniqueness of ethyl 2’-amino-3’-cyano-7’,9’-dimethylspiro[cyclohexane-1,4’-pyrano[2’,3’:4,5]thieno[2,3-b]pyridine]-4-carboxylate lies in its combination of functional groups and spirocyclic structure, which provides a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 4-amino-5-cyano-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-cyclohexane]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-4-26-20(25)13-5-7-21(8-6-13)14(10-22)18(23)27-16-15-11(2)9-12(3)24-19(15)28-17(16)21/h9,13H,4-8,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVNPOQANLVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)C(=C(OC3=C2SC4=C3C(=CC(=N4)C)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4326280.png)
![1-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-3-PHENYL-1-PROPANONE](/img/structure/B4326261.png)
![1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHOXYPHENYL)-3-(4-FLUOROANILINO)-1-PROPANONE](/img/structure/B4326264.png)

![2-({4-CYANO-5-[({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[(4-FLUOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4326322.png)
![2,2'-[(4-CYANO-3,5-ISOTHIAZOLEDIYL)DISULFANEDIYL]BIS[N-(2,4-DIFLUOROPHENYL)ACETAMIDE]](/img/structure/B4326328.png)
![2-METHYL-4-[5-METHYL-4-(4-MORPHOLINYLMETHYL)-2-THIENYL]-5-OXO-N-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4326341.png)
![4-[4-acetyl-5-(1-adamantyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B4326349.png)
![METHYL 2-[3-(2-AMINO-2-OXOACETYL)-1H-INDOL-1-YL]ACETATE](/img/structure/B4326290.png)

![1,3,6-TRIMETHYL-8-(3-METHYLPHENYL)-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B4326295.png)
![8-(3-hydroxyphenyl)-1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4326301.png)

![8-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B4326313.png)
